molecular formula C19H18N2O2S2 B2432297 4-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 922823-21-0

4-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2432297
CAS RN: 922823-21-0
M. Wt: 370.49
InChI Key: GJPZDPKGXXMCPD-UHFFFAOYSA-N
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Description

4-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide, also known as ETTB, is a chemical compound with potential applications in scientific research. ETTB is a thiazole derivative that has been synthesized using various methods.

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have explored its inhibitory effects on type III secretion (T3S) in Gram-negative bacteria. Specifically, it acts as a bioisostere of salicylidene acylhydrazides , a known class of T3S inhibitors . By disrupting bacterial protein export machinery, compounds like this one could pave the way for novel antibacterial agents.

Ethnopharmacology

Considering the compound’s thiazole scaffold, it’s worth investigating whether it occurs naturally in traditional medicinal plants. Ethnopharmacological studies could reveal related compounds with historical uses. Such insights might inspire further research or provide clues for drug discovery.

Hillgren, J. M., Dahlgren, M. K., To, T. M., & Elofsson, M. (2010). Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. Molecules, 15(9), 6019-6034. DOI: 10.3390/molecules15096019

properties

IUPAC Name

4-ethylsulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-3-24-16-10-6-14(7-11-16)18(22)21-19-20-17(12-25-19)13-4-8-15(23-2)9-5-13/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPZDPKGXXMCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

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